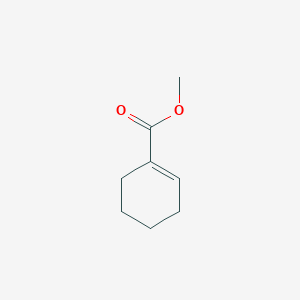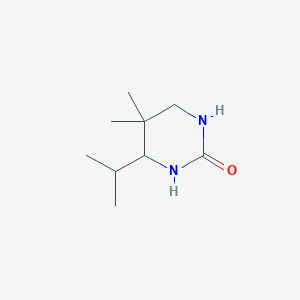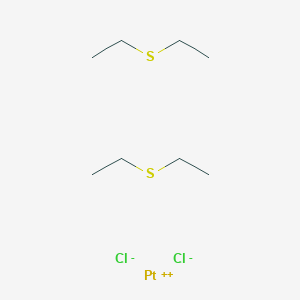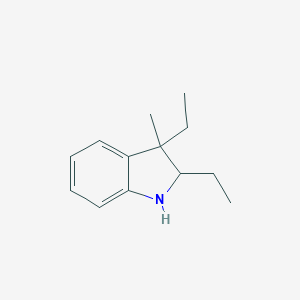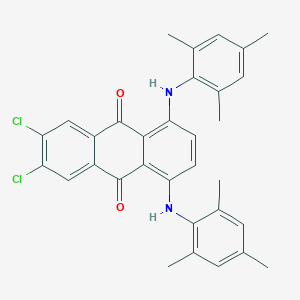![molecular formula C22H24N2O3S B102906 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- CAS No. 17362-05-9](/img/structure/B102906.png)
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. The inhibition of this enzyme leads to the accumulation of DNA damage, which triggers the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- are still being studied. However, it has been found to exhibit low toxicity in normal cells, which makes it a potential candidate for the development of new anticancer drugs. It has also been found to exhibit antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- is its low toxicity in normal cells. This makes it a potential candidate for the development of new anticancer drugs that are less toxic to normal cells. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
The future directions of research on 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- are vast. One of the major directions is the development of new anticancer drugs based on this compound. The structure-activity relationship of this compound needs to be studied further to identify new derivatives with improved anticancer activity. Another direction is the development of new drugs for the treatment of oxidative stress-related diseases based on the antioxidant activity of this compound. The potential applications of this compound in materials science also need to be explored further.
Méthodes De Synthèse
The synthesis of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- involves the reaction of 9,10-Anthracenedione with cyclohexylamine and 2-mercaptoethanol. The reaction takes place in the presence of a catalyst such as triethylamine and yields the desired product in good yield. The purity of the product can be further improved by recrystallization.
Applications De Recherche Scientifique
The potential applications of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- in scientific research are vast. One of the major applications of this compound is in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound works by inducing apoptosis in cancer cells, which leads to their death. This makes it a potential candidate for the development of new anticancer drugs.
Propriétés
Numéro CAS |
17362-05-9 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- |
Formule moléculaire |
C22H24N2O3S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O3S/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2 |
Clé InChI |
CBPYVXPFDNCXPY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
SMILES canonique |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
Autres numéros CAS |
17362-05-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



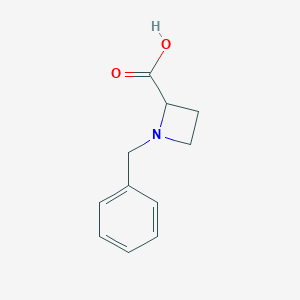
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)


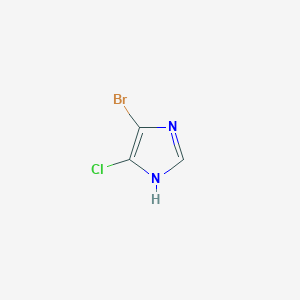

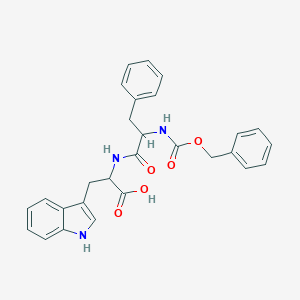
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
